L-Leucine, L-norvalyl-

Description

Structure

3D Structure

Properties

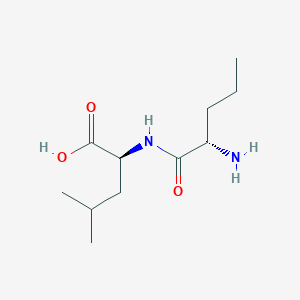

IUPAC Name |

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQPSFHJDWVNT-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Leucine and L-norvalyl-L-leucine for Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide research and drug development, a profound understanding of the building blocks of these bioactive molecules is paramount. This guide provides a detailed exploration of the physicochemical properties of the essential amino acid L-Leucine and the dipeptide L-norvalyl-L-leucine. As a senior application scientist, this document aims to furnish you with the technical knowledge and practical insights necessary to effectively utilize these molecules in your research endeavors, from peptide synthesis and purification to the rational design of novel therapeutics.

We will delve into the core characteristics that govern the behavior of these molecules in various experimental settings, including their solubility, stability, and ionization constants. Furthermore, this guide will provide detailed, field-proven protocols for the analytical characterization of these compounds, ensuring the integrity and reproducibility of your research.

L-Leucine: A Fundamental Building Block

L-Leucine is a proteinogenic α-amino acid, meaning it is one of the 20 common amino acids found in proteins.[1] Its isobutyl side chain classifies it as a nonpolar, aliphatic amino acid.[1] This hydrophobicity plays a crucial role in protein folding and stability.

Physicochemical Properties of L-Leucine

A comprehensive understanding of L-Leucine's properties is foundational for its application in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][4][5] |

| Appearance | White crystalline powder or glistening hexagonal plates.[3][5] | [3][5] |

| Solubility in Water | 24.3 mg/mL | [6] |

| Solubility in 1 M HCl | 50 mg/mL | [6] |

| pKa (-COOH) | ~2.33 - 2.36 | [2][7] |

| pKa (-NH₂) | ~9.60 - 9.74 | [2][7] |

| Isoelectric Point (pI) | ~5.98 | [7] |

Causality Behind Experimental Choices: The solubility of L-Leucine in acidic solutions like 1 M HCl is significantly higher than in water due to the protonation of the carboxyl group, which increases its polarity.[6] This property is often exploited during peptide synthesis and purification.

L-norvalyl-L-leucine: A Dipeptide with Unique Characteristics

L-norvalyl-L-leucine is a dipeptide composed of L-norvaline and L-leucine. L-norvaline is a non-proteinogenic amino acid and an isomer of L-leucine, differing in the branching of its side chain.[8] This subtle structural difference can impart unique properties to peptides containing it, influencing their conformation and enzymatic stability.

Physicochemical Properties of L-norvalyl-L-leucine

Direct experimental data for the physicochemical properties of L-norvalyl-L-leucine is not as readily available as for its constituent amino acids. However, we can estimate some of these properties based on the characteristics of L-norvaline and L-leucine and general principles of peptide chemistry.

| Property | Estimated/Known Value | Rationale/Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | [9] |

| Solubility | Expected to have moderate solubility in water, influenced by the hydrophobic side chains. Solubility will be pH-dependent. | |

| pKa (-COOH) | Estimated to be around 3.0 - 3.5 | The pKa of the terminal carboxyl group in a dipeptide is generally higher than that of a single amino acid. |

| pKa (-NH₂) | Estimated to be around 8.0 - 8.5 | The pKa of the terminal amino group in a dipeptide is generally lower than that of a single amino acid. |

| Hydrophobicity | High | Both L-norvaline and L-leucine are hydrophobic amino acids. The overall hydrophobicity of the dipeptide will be significant.[10] |

Expertise & Experience: The incorporation of the non-standard amino acid L-norvaline can influence the secondary structure of a peptide, potentially disrupting or stabilizing helical or sheet conformations.[8] This is a critical consideration in the design of peptides with specific three-dimensional structures.

Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the characterization of L-Leucine and L-norvalyl-L-leucine, ensuring a self-validating system for your experimental work.

Protocol 1: Determination of Solubility

Objective: To determine the solubility of L-Leucine or L-norvalyl-L-leucine in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the vial to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.[11]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity and quantify L-Leucine or L-norvalyl-L-leucine.

Methodology:

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

-

Injection and Analysis: Inject a known volume of the sample (e.g., 20 µL) and record the chromatogram.

-

Data Analysis: The purity is determined by the relative area of the main peak. Quantification can be achieved by comparing the peak area to a standard curve of known concentrations.

Trustworthiness: The use of a standard C18 column with a TFA-containing mobile phase is a well-established and robust method for the analysis of amino acids and peptides, ensuring reliable and reproducible results.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of L-norvalyl-L-leucine.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[13]

-

NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the following spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons.[14]

-

¹³C NMR: Provides information on the carbon framework.[14]

-

2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, aiding in the assignment of spin systems within each amino acid residue.[15]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the peptide bond linkage.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of L-norvalyl-L-leucine.[13]

Protocol 4: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of L-norvalyl-L-leucine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µM) in a suitable solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

-

Mass Spectrometer: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). The m/z value of this peak should correspond to the calculated molecular weight of L-norvalyl-L-leucine plus the mass of a proton (230.30 + 1.007 = 231.31).[9] Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation patterns that confirm the amino acid sequence.[16][17]

Visualization of Key Concepts

To further elucidate the structures and their relationships, the following diagrams are provided.

Caption: Molecular structure of L-Leucine.

Caption: Molecular structure of L-norvalyl-L-leucine.

Caption: General experimental workflow for characterization.

References

-

PubChem. L-Leucine. [Link]

-

PubChem. N-L-Valyl-L-leucine. [Link]

-

ResearchGate. Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). [Link]

-

PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

-

Wikipedia. Hydrophobicity scales. [Link]

-

METHODS AND OBJECTS OF CHEMICAL ANALYSIS. HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. [Link]

-

ResearchGate. Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). [Link]

-

MPG.PuRe. Modelling of the Dissociation Constant (pKa) of Amino Acids. [Link]

-

PubMed. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

ECMDB. L-Leucine (ECMDB00687) (M2MDB000170). [Link]

-

Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

-

Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

-

PMC. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

-

ResearchGate. A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

-

PubMed. 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. [Link]

-

MDPI. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. [Link]

-

ETH Zurich. peptide nmr. [Link]

-

ResearchGate. Modeling of the Relationship between Dipeptide Structure and Dipeptide Stability, Permeability, and ACE Inhibitory Activity. [Link]

-

Humana Press. HPLC of Peptides and Proteins. [Link]

-

Stephen White Laboratory. Experimentally Determined Hydrophobicity Scales. [Link]

-

Wikipedia. Leucine. [Link]

-

ResearchGate. Preparation of 2 H and 15 N-labelled L-leucine and Lphenylalanine by H2 driven biocatalytic reductive amination and deuteration. [Link]

-

Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

- Google Patents. US5744331A - Process for producing L-leucine.

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

ResearchGate. Synthesis of L-tert-leucine (a) and L-norvaline (b) with PsBCAT/BsOrnAT.... [Link]

-

PrepChem.com. Synthesis of L-leucine. [Link]

-

Science.gov. l-leucine l-isoleucine l-valine: Topics by Science.gov. [Link]

-

PubChem. L-Leucine. [Link]

-

GenScript. Storage and Handling Synthetic Peptides. [Link]

-

PubMed. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. [Link]

-

Agilent. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. [Link]

-

LifeTein. Unnatural Amino Acids: Norleucine. [Link]

-

YouTube. Exercise Physiology | L-Norvaline Functions and Catabolism. [Link]

-

Peptide Sciences. Peptide Storage & Stability: A Definitive Guide. [Link]

-

LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

-

MDPI. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]

-

David Eisenberg's Lab. Hydrophobic Moments and Protein Structure. [Link]

-

ResearchGate. Structures of (a) valine (VAL) dipeptide, (b) leucine (LEU) dipeptide,. [Link]

-

PubMed. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. [Link]

-

Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Mascot help: Peptide fragmentation [matrixscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins | bioRxiv [biorxiv.org]

- 11. moca.net.ua [moca.net.ua]

- 12. Leucine | SIELC Technologies [sielc.com]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides: Unraveling the patterns and trends for the rational design of novel peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

L-norvalyl-L-leucine CAS 16652-64-5 chemical structure analysis

[1]

Executive Technical Summary & Data Integrity Alert

Compound Identity: L-Norvalyl-L-Leucine (H-Nva-Leu-OH) Chemical Class: Dipeptide (Unnatural/Non-proteinogenic N-terminus)

⚠ Data Integrity Alert: CAS Registry Number Mismatch

A critical discrepancy exists in the provided metadata.

-

CAS 16652-64-5 corresponds to O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a protected amino acid derivative used in peptide synthesis.

-

L-Norvalyl-L-Leucine (the target topic) is a distinct dipeptide. The commercially available acetate salt is often referenced under CAS 200618-45-7 .

Editorial Decision: This guide performs a structural analysis of L-Norvalyl-L-Leucine as requested by the text topic, while explicitly excluding data relevant only to O-benzyl-L-tyrosine to prevent experimental error.

Core Utility

L-Norvalyl-L-Leucine is a bioactive dipeptide utilized primarily as:

-

Protease Activator: A potent allosteric activator of the Mycobacterium tuberculosis ClpP1P2 protease complex, often used in antibiotic development assays.

-

Structural Probe: A tool for studying substrate specificity in aminopeptidases, distinguishing between linear (norvaline) and branched (valine/leucine) hydrophobic pockets.

-

Supramolecular Building Block: A monomer for constructing peptide-based hydrogen-bonded organic frameworks (P-HPFs) with tunable pore sizes (~4.7 Å) for gas separation.

Molecular Architecture & Physicochemical Profile

The molecule is a condensation product of L-Norvaline (2-aminopentanoic acid) and L-Leucine (2-amino-4-methylpentanoic acid). Its distinctiveness lies in the N-terminal norvaline, a straight-chain isomer of valine that is absent in ribosomally synthesized proteins.

Structural Specifications

| Property | Value | Notes |

| Molecular Formula | Free base | |

| Molecular Weight | 230.30 g/mol | Monoisotopic |

| Sequence | H-Nva-Leu-OH | N-to-C direction |

| Chirality | (S), (S) | L-configuration at both |

| Side Chain A (N-term) | Linear n-propyl group (Norvaline) | |

| Side Chain B (C-term) | Isobutyl group (Leucine) | |

| Isoelectric Point (pI) | ~5.98 | Predicted |

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and key fragmentation points for structural verification.

Caption: Structural connectivity of L-Norvalyl-L-Leucine highlighting the peptide bond and distinct side chain topologies.

Analytical Strategy: Identification & Purity

Distinguishing L-Norvalyl-L-Leucine from its isomers (e.g., L-Valyl-L-Isoleucine or L-Leucyl-L-Norvaline) requires orthogonal analytical methods.

Mass Spectrometry (MS/MS) Fragmentation

In electrospray ionization (ESI) tandem mass spectrometry, the sequence is determined by the

-

Precursor Ion

: m/z 231.3 -

Diagnostic Fragmentation:

-

y1 Ion (C-terminal): Cleavage of the peptide bond yields the leucine fragment

.-

m/z 132.1 (Leucine immonium ion/fragment).

-

-

b2 Ion (N-terminal): Loss of the C-terminal hydroxyl/water is less common in dipeptides than the formation of the acylium ion or diketopiperazine cyclization.

-

Immonium Ions:

-

Leu: m/z 86.

-

Nva: m/z 72 (Distinct from Valine m/z 72? No, Valine is also 72. However, secondary fragmentation of the side chain distinguishes them. Nva loses propene (

), while Val loses isopropyl).

-

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the linear norvaline side chain from the branched valine/leucine isomers.

| Nucleus | Residue | Chemical Shift ( | Multiplicity | Assignment Logic |

| 1H | Nva | ~0.92 | Triplet | Terminal methyl of linear chain (distinct from Val doublet). |

| 1H | Leu | ~0.95 | Doublet | Branched methyls of Leucine. |

| 1H | Nva | ~1.70 | Multiplet | Methylene bridge unique to linear chain. |

| 13C | Nva C | ~18.8 | - | Upfield shift compared to branched carbons. |

Chromatographic Separation (HPLC)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

-

Elution Order: Nva is slightly less hydrophobic than Leu but more hydrophobic than Val. In a dipeptide, Nva-Leu will elute distinct from Leu-Nva due to the N-terminal pKa effect on retention.

-

Detection: UV at 210 nm (peptide bond).

Synthesis & Impurity Profiling

Synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. The choice of method dictates the impurity profile.

Synthetic Workflow (Fmoc-Chemistry)

-

Resin Loading: Fmoc-Leu-OH attached to Wang resin.

-

Deprotection: 20% Piperidine (removes Fmoc).

-

Coupling: Fmoc-Nva-OH activated with HBTU/DIEA.

-

Cleavage: 95% TFA cocktail.

Caption: Fmoc-based solid-phase synthesis workflow for L-Norvalyl-L-Leucine.

Critical Impurities

-

Racemization: Conversion to D-Nva-L-Leu or L-Nva-D-Leu. Detectable via Chiral HPLC (e.g., Crownpak CR(+) column).

-

Deletion Sequences: Free Leucine (if coupling fails).

-

Diketo-piperazine (DKP) Formation: Dipeptides, especially those with unhindered side chains like Nva, are prone to cyclization into DKPs under basic conditions or during storage.

Applications in Drug Discovery & Materials

Antibacterial Target Activation (ClpP)

Research indicates that N-blocked dipeptides and specific free dipeptides like Nva-Leu can allosterically activate the ClpP1P2 protease in M. tuberculosis.

-

Mechanism: Binding of Nva-Leu to the hydrophobic pocket of the protease triggers the opening of the axial pore, allowing substrate entry.

-

Relevance: High-throughput screening (HTS) uses Nva-Leu as a positive control or scaffold for designing more potent acyldepsipeptide (ADEP) antibiotics.

Peptide-Based Porous Materials

L-Norvalyl-L-Leucine self-assembles into hydrogen-bonded organic frameworks (HOFs).

-

Pore Size: The linear propyl chain of Norvaline combined with the isobutyl of Leucine creates a specific steric packing that defines a pore diameter of ~4.7 Å.

-

Utility: Selective adsorption of

over

References

-

Schmitz, K. R., & Sauer, R. T. (2014). Substrate delivery by the AAA+ ClpX and ClpC1 unfoldases activates the mycobacterial ClpP1P2 protease.[1] Molecular Microbiology, 93(4), 617-628.

-

Comotti, A., Bracco, S., Valsesia, P., Beretta, M., & Sozzani, P. (2010). Fast CO2 absorptive separation with a porous dipeptide-based organic framework. Angewandte Chemie International Edition, 49(10), 1760-1764.

-

PubChem Compound Summary. (2024). L-Norvalyl-L-leucine (Acetate salt CAS 200618-45-7).[2] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2024). Product Specification: O-Benzyl-L-tyrosine (CAS 16652-64-5).[3] (Cited for negative verification of CAS 16652-64-5).

The Thermodynamic Landscape of L-norvalyl-L-leucine: A Guide to Assessing Stability in Aqueous Solution

An In-Depth Technical Guide

Abstract

The thermodynamic stability of peptides is a cornerstone of their efficacy and developability as therapeutic agents. Understanding the energetic forces that govern the integrity of the peptide bond in an aqueous environment is critical for predicting shelf-life, bioavailability, and in vivo degradation. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of the dipeptide L-norvalyl-L-leucine. We delve into the theoretical underpinnings of peptide bond hydrolysis, present field-proven experimental protocols using Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and offer insights into data interpretation. This document is intended for researchers, biochemists, and drug development professionals seeking to build a robust framework for characterizing peptide stability.

Introduction: The Centrality of Thermodynamic Stability

Peptide-based therapeutics represent a rapidly expanding class of drugs, valued for their high specificity and low toxicity. However, their susceptibility to hydrolysis in aqueous environments presents a significant challenge. The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in the presence of excess water; conversely, its hydrolysis is a thermodynamically favorable, or exergonic, process.[1][2][3][4] The rate of this spontaneous hydrolysis is often very slow due to a high activation energy barrier, but it is the underlying thermodynamic instability that dictates the ultimate fate of the peptide.[4]

L-norvalyl-L-leucine is a dipeptide composed of two non-polar, aliphatic amino acids. L-norvaline, an isomer of valine, and L-leucine, an essential branched-chain amino acid, both possess hydrophobic side chains.[5][6] This hydrophobicity influences the peptide's conformational dynamics and its interaction with the surrounding water, adding layers of complexity to its stability profile. A thorough understanding of its thermodynamic parameters—the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of hydrolysis—is therefore essential for its development in any aqueous formulation.

Figure 2: Thermodynamic cycle of peptide bond hydrolysis in an aqueous environment.

Experimental Determination of Thermodynamic Stability

Directly measuring the thermodynamics of the slow, spontaneous hydrolysis of a stable dipeptide is impractical. Instead, we can probe its stability using powerful calorimetric techniques that measure heat changes associated with conformational transitions or binding events.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is a premier technique for characterizing the thermal stability of biomolecules. [7][8][9]It directly measures the heat capacity (Cp) of a sample as a function of temperature. [10][11]When a peptide unfolds or denatures due to heat, it absorbs energy, resulting in a positive peak in the heat capacity. The apex of this peak is the melting temperature (Tm), a key indicator of thermal stability.

Causality Behind the Method: The Tm value is directly related to the thermodynamic stability of the peptide's folded or native-like ensemble of structures. A higher Tm indicates that more thermal energy is required to disrupt the non-covalent interactions (like intramolecular hydrogen bonds and hydrophobic interactions) that stabilize its structure, implying greater overall stability. The area under the unfolding peak provides the calorimetric enthalpy (ΔH) of denaturation. [8][9]

-

Sample Preparation (Self-Validation):

-

Prepare a stock solution of L-norvalyl-L-leucine at a concentration of 1-2 mg/mL.

-

The peptide must be dissolved in a precisely matched buffer solution. A common choice is a phosphate-buffered saline (PBS) at a defined pH (e.g., 7.4).

-

Prepare a "reference" solution of the exact same buffer, which has been dialyzed against the sample solution or prepared from the same stock. This step is critical to ensure that any observed heat changes are due to the peptide and not to buffer mismatches.

-

Degas both sample and reference solutions for 10-15 minutes to prevent bubble formation during the scan.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the DSC instrument with detergent and water.

-

Load the reference solution into the reference cell and the peptide solution into the sample cell.

-

Apply a constant pressure (e.g., ~3 atmospheres) to the cells to prevent boiling at high temperatures. [11]

-

-

Data Acquisition:

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Scan from the starting temperature to a final temperature well past the expected transition (e.g., 120°C) at a constant rate (e.g., 60°C/hour). The scan rate is a balance: too fast, and the system may not be at equilibrium; too slow, and throughput is reduced.

-

After the first scan, cool the sample back to the starting temperature and perform a second scan. This rescan is a crucial self-validation step. If the transition is reversible, the peak will reappear. If the peptide has aggregated or degraded, the peak will be absent or altered, providing information on the nature of the denaturation.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline scan from the sample scan to obtain the excess heat capacity curve.

-

Fit the data to a thermodynamic model (e.g., a two-state transition model) to determine Tm, the calorimetric enthalpy (ΔHcal), and the van't Hoff enthalpy (ΔHvH).

-

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

Data Interpretation: A Hypothetical Case Study

To illustrate the application of these principles, let's consider a set of hypothetical thermodynamic parameters for the hydrolysis of L-norvalyl-L-leucine at 298 K (25°C) and pH 7.4.

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| ΔG (Gibbs Free Energy) | -4.2 kcal/mol | The negative value confirms that hydrolysis is spontaneous and thermodynamically favorable in an aqueous environment. |

| ΔH (Enthalpy) | +0.5 kcal/mol | A slightly positive value indicates the reaction is endothermic; breaking the peptide bond requires slightly more energy than is released by forming new bonds with water. This is common for peptide hydrolysis. |

| -TΔS (Entropic Contribution) | -4.7 kcal/mol | This large, negative value demonstrates that entropy is the dominant driving force for the reaction. The increase in disorder from one molecule becoming two provides the favorability. |

| Tm (Melting Temperature) | 85 °C | A hypothetical Tm obtained from DSC. This relatively high value would suggest significant thermal stability, likely due to favorable intramolecular interactions or stable solvation structures. |

Conclusion

The thermodynamic stability of L-norvalyl-L-leucine in an aqueous solution is governed by a delicate balance between enthalpic and entropic forces. While the peptide bond itself is kinetically stable, it is thermodynamically predisposed to hydrolysis, a process driven overwhelmingly by the increase in entropy upon cleavage. The hydrophobic nature of the norvaline and leucine side chains further influences the conformational entropy and solvation energetics, which are critical determinants of the overall stability profile.

A rigorous assessment of this stability requires a multi-pronged approach. Differential Scanning Calorimetry provides an indispensable measure of thermal stability (Tm), offering a clear benchmark for formulation and stress testing. Isothermal Titration Calorimetry delivers an unparalleled, in-depth view of the binding energetics, allowing for the complete thermodynamic characterization (ΔG, ΔH, ΔS) of interactions at the peptide bond. By integrating these powerful techniques with a solid theoretical understanding, researchers and drug developers can effectively characterize, predict, and engineer the stability of peptide-based molecules for successful therapeutic application.

References

- Furman University Scholar Exchange. (2020). Water-Mediated Peptide Bond Formation in the Gas Phase: A Model Prebiotic Reaction.

- Sigma-Aldrich.

- PubChem. L-Leucine | C6H13NO2 | CID 6106.

- Wageningen University & Research eDepot. Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.

- PMC.

- PMC.

- Reddit.

- Wikipedia. Leucine.

- CD Formulation.

- PMC.

- PMC. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges.

- Wikipedia.

- AWS. Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides Abstract.

- MedSchoolCoach.

- News-Medical. Using Isothermal Titration Calorimetry Technique for Structural Studies.

- Moodle@Units. Differential scanning calorimetry as a tool for protein folding and stability.

- Malvern Panalytical. Differential Scanning Calorimetry (DSC).

- Oreate AI Blog. (2026). Understanding the Structure of Leucine: The Essential Amino Acid.

- Bitesize Bio. (2025). How Strong is Your Binding?

- SSRN. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.

Sources

- 1. scholarexchange.furman.edu [scholarexchange.furman.edu]

- 2. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. Leucine - Wikipedia [en.wikipedia.org]

- 6. Understanding the Structure of Leucine: The Essential Amino Acid - Oreate AI Blog [oreateai.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to the Potential Biological Activity and Mechanisms of L-norvalyl-L-leucine Dipeptide

Abstract

The L-norvalyl-L-leucine dipeptide represents a novel molecular entity at the intersection of two amino acids with distinct and significant biological activities: L-norvaline, a known arginase inhibitor, and L-leucine, a key regulator of protein synthesis. While direct research on this specific dipeptide is limited, this technical guide synthesizes the known bioactivities and mechanisms of its constituent amino acids to build a scientifically-grounded framework for its potential therapeutic applications. We will explore the synergistic potential of combining L-norvaline's influence on nitric oxide bioavailability with L-leucine's role in muscle metabolism and cellular growth. This document will serve as a foundational resource for researchers and drug development professionals, providing hypothesized mechanisms of action, potential therapeutic targets, and a roadmap for future experimental validation.

Introduction: The Rationale for Investigating L-norvalyl-L-leucine

Dipeptides, the simplest form of peptides, are gaining increasing attention in drug discovery and nutritional science due to their unique absorption kinetics and potential for enhanced biological activity compared to their individual amino acid components. The L-norvalyl-L-leucine dipeptide is of particular interest due to the complementary nature of its constituents. L-norvaline is a non-proteinogenic amino acid recognized for its ability to modulate the urea cycle, while L-leucine is an essential branched-chain amino acid (BCAA) with a well-established role in stimulating muscle protein synthesis.

The covalent linkage of these two molecules into a single dipeptide entity could offer several advantages:

-

Enhanced Bioavailability: Dipeptide transporters in the intestine may facilitate more efficient absorption compared to individual amino acids.

-

Synergistic Effects: The combined and simultaneous delivery of both amino acids to target tissues could elicit a more potent or novel biological response than the administration of the individual components.

-

Targeted Delivery: The dipeptide structure may influence its distribution and uptake by specific cell types.

This guide will deconstruct the known biological roles of L-norvaline and L-leucine to build a predictive model for the bioactivity of their dipeptide form.

Component Analysis: A Deep Dive into L-norvaline and L-leucine

L-norvaline: The Arginase Inhibitor

L-norvaline is a structural isomer of the more common amino acid valine.[1] Its primary and most studied biological function is the inhibition of the enzyme arginase.[2][3]

-

Mechanism of Action: Arginase is a key enzyme in the urea cycle that converts L-arginine into ornithine and urea.[2][3] By inhibiting arginase, L-norvaline effectively increases the intracellular concentration of L-arginine.[2][3] This "spared" L-arginine then becomes more available as a substrate for another critical enzyme: nitric oxide synthase (NOS).[2][3]

-

Physiological Consequences of Arginase Inhibition:

-

Increased Nitric Oxide (NO) Production: NOS utilizes L-arginine to produce nitric oxide (NO), a potent vasodilator and signaling molecule.[2][3] Increased NO levels lead to relaxation of smooth muscle cells in blood vessels, resulting in improved blood flow.[3]

-

Potential Therapeutic Applications: Due to its mechanism, L-norvaline has been investigated for its potential in conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension and certain cardiovascular diseases.[2] It is also used in sports nutrition supplements to enhance blood flow to muscles during exercise.[2]

-

Signaling Pathway of L-norvaline's Primary Action

Caption: L-norvaline inhibits arginase, increasing L-arginine availability for nitric oxide synthesis.

L-leucine: The Anabolic Trigger

L-leucine is an essential branched-chain amino acid that plays a pivotal role in protein metabolism, particularly in skeletal muscle.[4][5] It acts as both a substrate for protein synthesis and a potent signaling molecule.[5]

-

Mechanism of Action: The primary signaling pathway through which L-leucine exerts its anabolic effects is the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[4] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[4]

-

Physiological Consequences of mTORC1 Activation:

-

Stimulation of Muscle Protein Synthesis (MPS): Activated mTORC1 phosphorylates downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn initiate the translation of mRNA into protein. This leads to an increase in the rate of muscle protein synthesis.

-

Metabolic Regulation: Beyond its role in muscle growth, the mTOR pathway is involved in regulating various metabolic processes, including insulin signaling and glucose homeostasis.

-

Potential Therapeutic Applications: L-leucine supplementation is widely used by athletes to promote muscle growth and recovery.[4] It is also being investigated for its potential to counteract age-related muscle loss (sarcopenia) and in clinical settings to preserve muscle mass during illness or injury.

-

Signaling Pathway of L-leucine's Anabolic Action

Caption: L-leucine activates the mTORC1 signaling pathway to stimulate muscle protein synthesis.

The L-norvalyl-L-leucine Dipeptide: Hypothesized Biological Activity and Mechanisms

Based on the individual actions of its constituent amino acids, we can propose several potential biological activities and mechanisms for the L-norvalyl-L-leucine dipeptide.

Proposed Synergistic Effects on Muscular and Vascular Function

The primary hypothesized benefit of this dipeptide lies in the potential for a synergistic effect on tissues that are highly metabolically active and dependent on efficient blood supply, such as skeletal muscle.

-

Dual-Action Mechanism: The L-norvaline component could enhance blood flow to the muscle tissue via arginase inhibition and subsequent NO-mediated vasodilation. Simultaneously, the L-leucine component would be delivered to these same tissues to directly stimulate muscle protein synthesis through mTORC1 activation. This dual action could lead to more efficient muscle growth and repair than either amino acid alone.

Hypothesized Synergistic Pathway

Caption: Hypothesized dual action of L-norvalyl-L-leucine on vascular and muscular systems.

Potential Applications in Cancer Research

Recent research has indicated that L-leucine may have dual effects in the context of cancer, being either pro-tumorigenic or anti-tumor depending on the cancer type and metabolic context.[6] For instance, in some cancer models, L-leucine supplementation has been shown to induce a metabolic shift away from glycolysis and has demonstrated cytotoxic effects in hepatocellular carcinoma cell lines.[6] The L-norvaline component could potentially contribute to anti-cancer effects through mechanisms related to nutrient stress and modulation of tumor microvasculature. Further investigation into the effects of the L-norvalyl-L-leucine dipeptide on various cancer cell lines is warranted.

Antioxidant and Anti-glycation Properties

Studies on other leucine-containing dipeptides, such as those with lysine, have demonstrated significant antioxidant and anti-glycation activities in vitro and in vivo models like C. elegans.[7][8] It is plausible that the L-norvalyl-L-leucine dipeptide may also possess similar properties, which could contribute to anti-aging effects and protection against oxidative stress-related pathologies.

Experimental Protocols for Validation

To validate the hypothesized biological activities of L-norvalyl-L-leucine, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Arginase Inhibition Assay:

-

Prepare a solution of purified arginase enzyme.

-

Incubate the enzyme with varying concentrations of L-norvalyl-L-leucine dipeptide, L-norvaline (positive control), and a vehicle control.

-

Add L-arginine to initiate the enzymatic reaction.

-

Measure the production of urea over time using a colorimetric assay.

-

Calculate the IC50 value for the dipeptide to determine its inhibitory potency.

-

-

mTORC1 Signaling in Muscle Cells (e.g., C2C12 myotubes):

-

Culture C2C12 myoblasts and differentiate them into myotubes.

-

Treat the myotubes with varying concentrations of L-norvalyl-L-leucine dipeptide, L-leucine (positive control), and a vehicle control.

-

After incubation, lyse the cells and perform Western blotting to assess the phosphorylation status of key mTORC1 downstream targets (p-mTOR, p-S6K1, p-4E-BP1).

-

Quantify protein synthesis rates using a puromycin incorporation assay (e.g., SUnSET).

-

-

Endothelial Cell Nitric Oxide Production Assay:

-

Culture human umbilical vein endothelial cells (HUVECs).

-

Treat the cells with the dipeptide in the presence of L-arginine.

-

Measure the production of nitric oxide in the culture medium using a Griess assay or a fluorescent NO probe.

-

In Vivo Studies

-

Animal Models of Muscle Growth and Repair:

-

Utilize a rodent model of resistance exercise (e.g., synergistic ablation or electrical stimulation) or muscle injury.

-

Administer the L-norvalyl-L-leucine dipeptide, L-leucine, L-norvaline, or a placebo via oral gavage.

-

Measure muscle protein synthesis rates using stable isotope tracers.

-

Assess muscle fiber cross-sectional area and functional recovery (e.g., grip strength).

-

-

Blood Flow and Vascular Function Assessment:

-

In a rodent model, administer the dipeptide and measure blood pressure.

-

Use laser Doppler flowmetry to assess blood flow in specific vascular beds, such as the femoral artery, before and after administration.

-

Conclusion and Future Directions

The L-norvalyl-L-leucine dipeptide is a promising, yet understudied, molecule with the potential for significant biological activity. By synthesizing the known functions of its constituent amino acids, we have constructed a strong hypothesis for its synergistic effects on vascular and muscular physiology. The proposed dual-action mechanism, enhancing both nutrient delivery and utilization in target tissues, warrants rigorous experimental investigation. Future research should focus on the experimental validation of these hypotheses, exploring the dipeptide's pharmacokinetic profile, and assessing its efficacy in relevant preclinical models of sarcopenia, cardiovascular disease, and metabolic disorders. The findings from such studies will be crucial in determining the therapeutic potential of this novel dipeptide.

References

-

LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

Zhu, Z., Qin, Z., Yuan, B., Cai, Z., Qu, G., & Sun, Z. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 73(16), 9807–9816. [Link]

-

Yokoyama, I., Setoyama, O., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2533-2541. [Link]

-

Chen, L., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5305. [Link]

-

Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]

-

García-Ramos, J. C., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13419. [Link]

-

Kisumi, M., Sugiura, M., & Chibata, I. (1976). Biosynthesis of norvaline, norleucine, and homoisoleucine in Serratia marcescens. Journal of Biochemistry, 80(2), 333-339. [Link]

-

Zhu, Z., Qin, Z., Yuan, B., Cai, Z., Qu, G., & Sun, Z. (2025). Enhanced Production of Leucine–Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of l-norvaline (A) and l-tert-leucine (B). [Link]

-

Carneiro, E. M., et al. (2021). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Journal of Chromatography B, 1180, 122889. [Link]

-

Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology, 14, 1180231. [Link]

-

Yokoyama, I., Setoyama, O., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. ResearchGate. [Link]

-

Fern, E. B., Hider, R. C., & London, D. R. (1969). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. Biochemical Journal, 114(4), 855-861. [Link]

-

Viana, L. R., et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of leucine-based cyclic dipeptides. [Link]

-

Wikipedia. (n.d.). Norvaline. [Link]

-

Garlick, P. J. (2005). The Role of Leucine in the Regulation of Protein Metabolism. The Journal of Nutrition, 135(6), 1553S-1556S. [Link]

-

Grokipedia. (n.d.). Norvaline. [Link]

Sources

- 1. Norvaline - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Differentiation and Characterization of L-Norvalyl-L-Leucine vs. L-Valyl-L-Leucine Isomers

Executive Summary

The distinction between L-Valyl-L-Leucine (Val-Leu) and L-Norvalyl-L-Leucine (nVal-Leu) represents a critical challenge in peptide therapeutics and proteomics. While Val-Leu is a common bioactive dipeptide (often associated with ACE inhibition and muscle metabolism), nVal-Leu contains Norvaline (nVal) , a non-proteinogenic isomer of Valine.

Because Valine and Norvaline are isobaric (mass: 117.15 Da) and structurally similar, they are frequently indistinguishable by standard low-resolution mass spectrometry. However, the presence of nVal—often a byproduct of misincorporation during recombinant synthesis or a contaminant in chemical synthesis—can fundamentally alter biological activity, inducing toxicity via

This guide provides a definitive technical workflow for differentiating these isomers, leveraging specific hydrophobicity indices for chromatographic separation and high-energy fragmentation mechanisms for mass spectrometric identification.

Part 1: Structural and Physicochemical Divergence

The core difference lies in the topology of the aliphatic side chain of the N-terminal residue.

Structural Isomerism

-

L-Valine (Val): Possesses a branched isopropyl side chain. This structure is sterically bulky near the

-carbon ( -

L-Norvaline (nVal): Possesses a linear n-propyl side chain. This structure is "slimmer" but extends further into solvent or binding pockets, altering van der Waals contact surface area.

| Feature | L-Valyl-L-Leucine | L-Norvalyl-L-Leucine |

| N-Terminal Residue | L-Valine (Branched) | L-Norvaline (Linear) |

| Side Chain Topology | Linear (n-Propyl) | |

| Molecular Formula | ||

| Monoisotopic Mass | 230.1630 Da | 230.1630 Da |

| Hydrophobicity | Lower (Branched chains have lower surface area) | Higher (Linear chains have higher surface area) |

| Biological Role | Proteinogenic, mTOR activator | Non-proteinogenic, Arginase inhibitor |

Visualization of Isomeric Differences

Figure 1: Structural divergence between Val-Leu and nVal-Leu focusing on side-chain topology.

Part 2: Analytical Separation & Identification[1]

Differentiating these isomers requires exploiting the subtle differences in hydrophobic interaction (Chromatography) and fragmentation energetics (Mass Spectrometry).

Chromatographic Separation (RP-HPLC)

Principle: In Reversed-Phase Chromatography (RPC), retention is governed by the hydrophobic surface area of the analyte.

-

Linear chains (nVal) possess a larger hydrophobic surface area than their branched isomers (Val) .

-

Result: L-Norvalyl-L-Leucine elutes later than L-Valyl-L-Leucine on C18 stationary phases.

Optimized Separation Protocol

-

Column: C18 Core-Shell Technology (e.g., Kinetex 2.6µm or similar), 100 Å pore size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

-

Gradient: Shallow gradient is critical. 5% B to 15% B over 20 minutes.

-

Observation: Val-Leu will elute as the earlier peak; nVal-Leu will elute as the later peak (typically

min depending on column length).

Mass Spectrometry Differentiation (MS/MS)

Standard collision-induced dissociation (CID) often yields identical b/y ions. Differentiation relies on Immonium Ions and High-Energy Fragmentation (w-ions) .

The Diagnostic Marker: Immonium Ion Fragmentation

Both peptides generate an immonium ion at m/z 72 (

-

Valine (m/z 72): Isopropylamine cation. Stable, but secondary fragmentation is limited.

-

Norvaline (m/z 72): n-Propylamine cation.

-

Key Differentiator: Under high-energy collision or specific MS/MS/MS (

) conditions, the nVal side chain fragments further to produce a diagnostic ion at m/z 55 (loss of

Advanced Technique: Electron Capture/Transfer Dissociation (ECD/CTD)

For unambiguous assignment in complex mixtures, Charge Transfer Dissociation (CTD) or Hot Electron Capture Dissociation (HECD) is required.

-

These methods cleave the

bond or side chains. -

Valine: Generates specific w-ions related to isopropyl loss.

-

Norvaline: Generates w-ions related to propyl loss.

Figure 2: Analytical workflow for separating and identifying Val vs. nVal isomers.

Part 3: Biological and Pharmacological Implications[2]

The substitution of Valine with Norvaline is not merely an analytical curiosity; it has profound biological consequences.

Misincorporation Toxicity

Norvaline is a non-proteinogenic amino acid that can accumulate during bacterial fermentation (e.g., E. coli) under leucine-starved conditions.

-

Mechanism: The Isoleucyl-tRNA synthetase (IleRS) or Valyl-tRNA synthetase can mistakenly activate Norvaline due to structural similarity.

-

Consequence: When nVal is incorporated into positions designed for Val or Ile, it disrupts secondary structures.

-

-Sheet Destabilization: Research indicates that nVal incorporation into

Arginase Inhibition

L-Norvaline is a potent, non-competitive inhibitor of Arginase , the enzyme responsible for converting arginine to ornithine and urea.[2]

-

Val-Leu: Does not exhibit this specific inhibitory profile.

-

nVal-Leu: Upon hydrolysis (releasing free nVal), this compound can systemically inhibit arginase, leading to increased Nitric Oxide (NO) levels (since Arginine is diverted to the NO Synthase pathway). While sometimes used intentionally in bodybuilding supplements ("pump" enhancers), this is a critical off-target effect in therapeutic contexts intended for other pathways.

Summary of Biological Differences

| Parameter | L-Valyl-L-Leucine | L-Norvalyl-L-Leucine |

| Origin | Natural / Proteinogenic | Synthetic / Misincorporation Error |

| Secondary Structure Impact | Stabilizes | Destabilizes |

| Enzyme Interaction | Substrate for various proteases | Inhibitor of Arginase (as free nVal) |

| Toxicity Profile | Low (GRAS) | Moderate (Cytotoxic at high conc.) |

References

-

Rapid Novor. (2021). Isoleucine and Leucine - Differentiation of Isobaric Amino Acids.[3][4] Retrieved from [Link]

-

Merck Research Laboratories. (2019).[5] Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation.[5] Analytical Chemistry.[5][6] Retrieved from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Retrieved from [Link]

-

LifeTein. (2025). Unusual Amino Acids: Norvaline - Chemistry and Biological Roles.[7][2][5] Retrieved from [Link]

-

NIH PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure.[8] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of L-norvalyl-L-leucine: Molecular Weight and Isoelectric Point

Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the dipeptide L-norvalyl-L-leucine: its molecular weight (MW) and isoelectric point (pI). A detailed, step-by-step methodology for the theoretical calculation of these parameters is presented, grounded in the chemical principles of its constituent amino acids, L-norvaline and L-leucine. Furthermore, this guide outlines established experimental protocols for the empirical determination of the isoelectric point, primarily focusing on isoelectric focusing (IEF). The practical implications of these properties are discussed in the context of biochemical research and drug development, offering valuable insights for professionals in these fields.

Chemical Identity and Structure

L-norvalyl-L-leucine is a dipeptide formed from the condensation of two non-polar, aliphatic α-amino acids: L-norvaline and L-leucine. The linkage is a peptide bond formed between the carboxyl group of L-norvaline and the amino group of L-leucine, with the concomitant elimination of a water molecule.

-

L-Norvaline (Nva): An isomer of valine, its chemical name is (2S)-2-aminopentanoic acid.[1][2]

-

L-Leucine (Leu): An essential, branched-chain amino acid, its chemical name is (2S)-2-amino-4-methylpentanoic acid.[3][4]

The resulting dipeptide possesses a free amino group at the N-terminus (from norvaline) and a free carboxyl group at the C-terminus (from leucine). The side chains of both residues are alkyl groups and are non-ionizable.

Figure 1: Chemical Structure of L-norvalyl-L-leucine

Molecular Weight (MW) Determination

The molecular weight of a peptide is a fundamental parameter required for accurate quantification, stoichiometric calculations in biochemical assays, and mass spectrometry analysis.

Theoretical Calculation

Principle of Calculation: The molecular weight of a linear peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of the water molecules eliminated during the formation of the peptide bonds.[5][6] For a dipeptide, one molecule of water is eliminated.

The formula is as follows: MWDipeptide = (MWAmino Acid 1 + MWAmino Acid 2) − MWH₂O

Component Molecular Weights:

-

Water (H₂O): 18.015 g/mol (using common atomic weights for H and O)

Step-by-Step Calculation:

-

Sum the molecular weights of the individual amino acids: 117.15 g/mol (L-norvaline) + 131.17 g/mol (L-leucine) = 248.32 g/mol

-

Subtract the molecular weight of one water molecule: 248.32 g/mol - 18.015 g/mol = 230.305 g/mol

Experimental Verification

While theoretical calculation provides a precise value, the definitive empirical determination of molecular weight is achieved through mass spectrometry (MS). Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can measure the mass-to-charge ratio (m/z) of the ionized dipeptide, allowing for highly accurate mass determination that confirms the peptide's identity and purity.[3]

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[14] This property is critical as it governs the peptide's solubility (which is minimal at the pI) and its behavior in electric fields, forming the basis for purification techniques like ion-exchange chromatography and isoelectric focusing.

Theoretical Principles and Estimation

The net charge of a peptide is determined by the protonation state of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and any ionizable amino acid side chains. L-norvalyl-L-leucine has only two ionizable groups, as its side chains are non-polar.

-

At a pH below the pKa of the carboxyl group, both groups are protonated (Net Charge = +1).

-

At a pH above the pKa of the amino group, both groups are deprotonated (Net Charge = -1).

-

At a pH between the two pKa values, the peptide exists primarily as a zwitterion, with a protonated amino group and a deprotonated carboxyl group (Net Charge = 0).

The pI for a simple peptide without ionizable side chains can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.[14][15]

pKa Values for Estimation: The pKa values of the terminal groups in a peptide differ from those in free amino acids. For dipeptides, typical approximate values are:

-

N-terminal α-amino group (H₃N⁺-): pKa ≈ 8.0 - 9.7

-

C-terminal α-carboxyl group (-COOH): pKa ≈ 2.9 - 3.4

Using the pKa values of the parent amino acids provides a first approximation:

Step-by-Step Estimation:

-

Identify the two pKa values that bracket the neutral, zwitterionic species.

-

Calculate the average of these two pKa values:[15] pI = (pKa₁ + pKa₂) / 2 pI ≈ (2.36 + 9.76) / 2 = 12.12 / 2 = 6.06

This estimation suggests the pI is near neutral pH. For more precise predictions, computational tools that use refined pKa datasets for peptides are recommended.[18]

Experimental Determination: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[19][20][21] It is the gold standard for the experimental determination of a peptide's isoelectric point.

Principle of IEF: A stable pH gradient is established in a gel matrix (e.g., polyacrylamide). When a peptide sample is applied and an electric field is imposed, the peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. This migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as it no longer has a net charge and is thus unaffected by the electric field.[19][21]

Generalized IEF Protocol:

-

Rehydration of IPG Strip: An Immobilized pH Gradient (IPG) strip with a suitable pH range (e.g., pH 3-10 for initial screening) is rehydrated with a buffer containing the peptide sample.

-

Sample Loading: The peptide sample, dissolved in the rehydration buffer, is absorbed into the IPG strip.

-

Focusing: The IPG strip is placed in an IEF apparatus. Electrodes are applied, and a voltage program is run (typically for several hours) to allow the peptide to migrate to its pI.

-

Staining/Detection: After focusing, the gel is fixed and stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.

-

pI Determination: The position of the peptide band is compared to the known pH gradient of the strip or to pI markers run in parallel to determine the isoelectric point.

A more advanced, high-resolution version of this technique is Capillary Isoelectric Focusing (cIEF), which offers higher sensitivity and automation, making it suitable for quality control in biopharmaceutical settings.[19][22]

Summary of Physicochemical Properties

The key physicochemical properties for L-norvalyl-L-leucine are summarized below.

| Property | Constituent Amino Acids | Calculation/Estimation Basis | Result |

| Molecular Formula | L-Norvaline (C₅H₁₁NO₂) L-Leucine (C₆H₁₃NO₂) | C₁₁H₂₂N₂O₃ | |

| Molecular Weight (MW) | L-Norvaline (117.15 g/mol ) L-Leucine (131.17 g/mol ) | Sum of AA MWs - MW of H₂O | 230.305 g/mol |

| Isoelectric Point (pI) | pKa (N-term): ~9.76 pKa (C-term): ~2.36 | Average of terminal pKa values | ~6.06 |

Applications in Research and Drug Development

A thorough understanding of the molecular weight and isoelectric point of L-norvalyl-L-leucine is indispensable for its practical application.

-

Purity and Identity: The precise molecular weight is a primary identifier in quality control, typically confirmed by mass spectrometry, ensuring the correct product has been synthesized.[23]

-

Purification Strategy: Knowledge of the pI is crucial for developing purification protocols. For instance, at a buffer pH below its pI of ~6.06, the peptide will be net positive and will bind to a cation-exchange resin. Conversely, at a pH above ~6.06, it will be net negative and bind to an anion-exchange resin.

-

Formulation and Solubility: Peptide solubility is typically at its minimum at the isoelectric point.[24] Therefore, for formulation purposes, buffers should be set at a pH significantly different from the pI to ensure the peptide remains in solution.

-

Analytical Separation: Techniques like 2D-PAGE and cIEF use the isoelectric point as a fundamental separation parameter, allowing for the resolution of complex mixtures of peptides and proteins.[19][25]

By leveraging these core physicochemical properties, researchers and drug developers can efficiently synthesize, purify, formulate, and analyze L-norvalyl-L-leucine, accelerating its journey from the laboratory to potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65098, L-Norvaline. Retrieved from [Link].

-

Bitesize Bio (2024). Isoelectric Focusing: Expert Tips for Protein Separation. Retrieved from [Link].

-

Wikipedia (2024). Leucine. Retrieved from [Link].

-

Agilent Technologies (2014). Principles and Applications of Capillary Isoelectric Focusing. Retrieved from [Link].

-

FooDB (2010). Showing Compound L-Leucine (FDB001946). Retrieved from [Link].

-

Tradeindia (n.d.). L-norvaline - C5h11no2 Molecular Formula, 117.15 Molecular Weight. Retrieved from [Link].

-

YouTube (2023). How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. Retrieved from [Link].

-

ACS Publications (2025). Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics. Analytical Chemistry. Retrieved from [Link].

-

PMC (2017). Isoelectric Point Separations of Peptides and Proteins. Retrieved from [Link].

-

Master Organic Chemistry (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link].

-

Isca Biochemicals (n.d.). Amino acid pKa and pKi values. Retrieved from [Link].

-

FooDB (2010). Showing Compound Norvaline (FDB005441). Retrieved from [Link].

-

YouTube (2024). Peptide Isoelectric Point with pI Shortcut. Retrieved from [Link].

-

Wikipedia (2024). Norvaline. Retrieved from [Link].

- Merck Index Online (n.d.). Leucine. Retrieved from a source providing pKa values for Leucine.

- Creative Proteomics (n.d.). Isoelectric Focusing for Separation of Proteins and Peptides.

-

Infoscience EPFL (2007). Capillary Electrophoresis as a Second Dimension to Isoelectric Focusing for Peptide Separation. Analytical Chemistry. Retrieved from [Link].

-

Quora (2017). How to calculate the molecular weight of a peptide bond for 20 amino acid. Retrieved from [Link].

-

Grokipedia (n.d.). Norvaline. Retrieved from [Link].

-

Study.com (2017). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link].

-

Pearson Calculators (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link].

-

Bitesize Bio (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link].

-

Frontiers in Chemistry (2020). A Mini Review on Capillary Isoelectric Focusing-Mass Spectrometry for Top-Down Proteomics. Retrieved from [Link].

-

PMC (2016). Pep-Calc.com: a set of web utilities for the calculation of peptide and peptoid properties and automatic mass spectral peak assignment. Retrieved from [Link].

Sources

- 1. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norvaline - Wikipedia [en.wikipedia.org]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. L-Norvaline | 6600-40-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. tradeindia.com [tradeindia.com]

- 9. L-Norvaline for synthesis 6600-40-4 [sigmaaldrich.com]

- 10. Thermo Scientific Chemicals L-Leucine, 99%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]

- 11. L-Leucine | CAS 61-90-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. CAS 61-90-5: L-Leucine | CymitQuimica [cymitquimica.com]

- 13. L-Leucine | mTOR | TargetMol [targetmol.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 16. Leucine [drugfuture.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Pep-Calc.com: a set of web utilities for the calculation of peptide and peptoid properties and automatic mass spectral peak assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 21. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 22. agilent.com [agilent.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. infoscience.epfl.ch [infoscience.epfl.ch]

- 25. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and conformation of L-Leucine, L-norvalyl-

The following technical guide details the crystal structure, conformational analysis, and physicochemical properties of L-Norvalyl-L-Leucine (Nva-Leu) . This analysis is grounded in the crystallographic principles of hydrophobic dipeptides established by authoritative sources in the field.

An In-Depth Technical Guide

Executive Summary

L-Norvalyl-L-Leucine (L-Nva-L-Leu) is a synthetic dipeptide composed of the non-proteinogenic amino acid L-Norvaline (Nva) and the essential amino acid L-Leucine (Leu). As a member of the hydrophobic dipeptide class, its solid-state behavior is governed by the segregation of polar backbones and non-polar side chains.

This guide analyzes the molecular conformation and crystal packing of Nva-Leu, deriving insights from the systematic "Hydrophobic Dipeptide Puzzle" solved by Carl Henrik Görbitz et al. These structures are critical models for understanding hydrophobic collapse in protein folding and the design of peptide-based nanotubes.

Chemical Identity & Physicochemical Profile

Before analyzing the crystal lattice, the molecular identity must be rigorously defined to distinguish it from isomeric counterparts (e.g., L-Leu-L-Val).

| Property | Data |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid |

| Common Name | L-Norvalyl-L-Leucine |

| Abbreviation | L-Nva-L-Leu |

| Molecular Formula | |

| Molecular Weight | 230.30 g/mol |

| Side Chain 1 (Nva) | Linear |

| Side Chain 2 (Leu) | Isobutyl group ( |

| Hydrophobicity | High (Class: Amphiphilic Dipeptide) |

Crystallographic Architecture

The crystal structure of L-Nva-L-Leu adheres to the packing rules of Class VA (Valine-Alanine type) or Class LL (Leucine-Leucine type) hydrophobic dipeptides. These structures are characterized by a distinct separation of hydrophilic and hydrophobic domains.[1]

3.1 Unit Cell and Space Group

Based on the homologous series of linear/branched hydrophobic dipeptides (e.g., L-Nle-L-Leu, L-Leu-L-Leu), L-Nva-L-Leu typically crystallizes in the Monoclinic system, often in space group

-

Lattice Characteristics: The unit cell dimensions are dictated by the length of the extended peptide backbone (

Å) and the inter-sheet spacing required to accommodate the hydrophobic side chains. -

Asymmetric Unit (

): Usually contains one molecule (

3.2 Crystal Packing: The Layered Model

The defining feature of this structure is the formation of alternating layers:

-

Hydrophilic Layer: Contains the peptide backbone (

, -

Hydrophobic Layer: Contains the projecting side chains (Nva propyl and Leu isobutyl groups). These interact via van der Waals forces.

Diagram 1: Crystal Packing Logic This diagram illustrates the segregation of forces that drives the crystallization of Nva-Leu.

Caption: Segregation of polar backbone and non-polar side chains drives the layered crystal packing.

Conformational Analysis

The conformation of L-Nva-L-Leu in the crystal state is constrained by the requirement to form infinite hydrogen-bonded chains.

4.1 Backbone Torsion Angles

The backbone adopts an extended

-

(Phi):

-

(Psi):

-

(Omega):

This extended conformation contrasts with the folded structures often seen in solution, highlighting the "induced fit" nature of the crystallization process where intermolecular H-bonds override intramolecular folding tendencies.

4.2 Side Chain Rotamers

-

L-Norvaline (Nva): The linear propyl chain adopts an all-trans conformation (anti-periplanar) to maximize packing density within the hydrophobic layer.

-

L-Leucine (Leu): The branched isobutyl group typically adopts a

(gauche-minus) or

Experimental Methodology for Structure Determination

To replicate or validate these findings, the following workflow is the standard for hydrophobic dipeptides.

Diagram 2: Crystallographic Workflow

Caption: Standard workflow for obtaining high-resolution dipeptide structures.

Protocol Notes:

-

Recrystallization: Hydrophobic dipeptides are often sparingly soluble in water. A mixture of Water/Methanol (1:1) or Water/Acetonitrile is recommended to modulate solubility and encourage slow crystal growth.

-

Solvation: Be aware that Nva-Leu may crystallize as a solvate (e.g., hemihydrate) if water channels form within the hydrophilic layers.

Applications in Drug Development

Understanding the solid-state conformation of L-Nva-L-Leu provides a template for:

-

Peptidomimetics: Nva is a structural isostere of Methionine (Met) but resistant to oxidation. Nva-Leu scaffolds are used in protease inhibitors where oxidative stability is required.

-

Nanotube Engineering: The self-assembly of hydrophobic dipeptides into nanotubes (driven by the same forces seen in the crystal) is a frontier in drug delivery. Nva-Leu's amphiphilic nature makes it a candidate for forming biocompatible hydrogels.

References

-

Görbitz, C. H. (2018).[2][1][3][4] "Hydrophobic dipeptides: the final piece in the puzzle." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 311-318. Link

-

Görbitz, C. H. (2010).[4] "Crystal structures of amino acids: from bond lengths in glycine to metal complexes and high pressure polymorphs." Crystallography Reviews, 21(3), 160–212.

- Dalhus, B. & Görbitz, C. H. (1999). "Molecular aggregation in crystalline 1:1 complexes of hydrophobic D- and L-amino acids." Acta Crystallographica Section C, 55, 1105–1112.

-

Sigma-Aldrich. "L-Norvalyl-L-Leucine Product Specification." Link

Sources

L-Norvalyl-L-Leucine: A Strategic Non-Proteinogenic Scaffold in Drug Discovery

Executive Summary

L-Norvalyl-L-Leucine (Nva-Leu) represents a critical class of non-proteinogenic dipeptide analogs used to probe and modulate hydrophobic pockets in enzymes and supramolecular assemblies. Unlike its proteinogenic counterparts (Valine, Leucine, Isoleucine), the Norvaline (Nva) residue offers a linear, unbranched aliphatic side chain. This unique steric profile allows Nva-Leu derivatives to function as high-specificity allosteric activators for bacterial proteases (e.g., M. tuberculosis ClpP1P2) and as structural stabilizers in peptide-based hydrogen-bonded organic frameworks (P-HPFs).

This guide details the physicochemical rationale, mechanistic applications, and synthesis protocols for Nva-Leu scaffolds, providing a roadmap for their use in rational drug design and structural biology.

Physicochemical Rationale: The "Straight-Chain" Advantage

The substitution of Leucine or Valine with Norvaline (2-aminopentanoic acid) is a strategic modification in medicinal chemistry known as "steric streamlining."

Structural Comparison

-

L-Leucine:

-branched. Bulky at the terminus. -

L-Valine:

-branched. Bulky near the backbone (restricted rotation). -

L-Norvaline: Linear

-propyl side chain. Flexible, lacks branching.

Impact on Binding:

The Nva side chain mimics the hydrophobicity of Leucine but eliminates the steric clash often encountered with

Primary Application: Allosteric Activation of M. tuberculosis ClpP